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hydroxybenzamide

CAS No.: 94623-58-2

Cat. No.: B3333144

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data interpretation guidelines for the

spectroscopic characterization of N-substituted 2-hydroxybenzamides, a class of compounds

with potential applications in drug discovery. Due to the limited availability of public data for N-
benzhydryl-2-hydroxybenzamide, this application note utilizes data from its close structural

analog, N-benzyl-2-hydroxybenzamide, to illustrate the analytical workflow. The methodologies

described are broadly applicable to novel derivatives within this chemical class.

Spectroscopic Data Summary
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for the

reference compound, N-benzyl-2-hydroxybenzamide.

Table 1: ¹H NMR Data for N-benzyl-2-hydroxybenzamide
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.56 – 7.65 m - 2H Aromatic CH

7.21 – 7.38 m - 5H Aromatic CH

6.60 d 8.7 2H Aromatic CH

6.44 bs - 1H NH

4.58 d 5.7 2H CH₂

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for N-benzyl-2-hydroxybenzamide[1]

Chemical Shift (δ) ppm Assignment

167.1 C=O (Amide)

149.7 Aromatic C-O

138.6 Aromatic C

128.7 Aromatic CH

128.6 Aromatic CH

127.8 Aromatic CH

127.3 Aromatic CH

123.7 Aromatic C

114.0 Aromatic CH

43.8 CH₂

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz[1]

Table 3: Mass Spectrometry Data for N-benzyl-2-hydroxybenzamide[1]
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m/z Interpretation

226 [M]⁺ (Molecular Ion)

120 Fragment

92 Fragment

65 Fragment

39 Fragment

Ionization Mode: Electron Impact (EI)[1]

Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR and mass spectrometry

data for small organic molecules like N-benzhydryl-2-hydroxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes (5 mm)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Compound of interest (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

Pipettes and vials

Protocol:

Sample Preparation:
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Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and

dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

Transfer the solution to an NMR tube using a pipette. The solvent height in the tube should

be approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain

sharp spectral lines.

For ¹H NMR, acquire the spectrum using standard parameters. A typical experiment

involves a 90° pulse and an acquisition time of 2-4 seconds.

For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for

each unique carbon atom. A longer acquisition time and a larger number of scans are

typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
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Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

molecular structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

Mass spectrometer (e.g., with Electrospray Ionization (ESI) or Electron Impact (EI) source)

Solvent for sample dissolution (e.g., methanol, acetonitrile, water)

Compound of interest (approximately 1 mg/mL stock solution)

Vials and syringes

Protocol:

Sample Preparation:

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in

a suitable solvent.

For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with an

appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for

positive ion mode).

For EI-MS, the sample is typically introduced via a direct insertion probe or after

separation by Gas Chromatography (GC).

Instrument Setup and Data Acquisition:

Calibrate the mass spectrometer using a known calibration standard across the desired

mass range.

Set the appropriate ionization source parameters (e.g., spray voltage and capillary

temperature for ESI, electron energy for EI).
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Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct

infusion using a syringe pump or through a Liquid Chromatography (LC) system. For EI,

the sample is volatilized before ionization.

Acquire the mass spectrum over a suitable m/z range.

Data Analysis:

Identify the molecular ion peak ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.) to determine the molecular

weight of the compound.

Analyze the fragmentation pattern to gain further structural information. The fragmentation

can be induced in the ion source (in-source fragmentation) or by tandem mass

spectrometry (MS/MS).

Visualizations
The following diagrams illustrate the general workflow for characterizing a novel compound and

a simplified representation of a potential biological screening pathway.
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Caption: Workflow for Synthesis, Characterization, and Biological Evaluation.
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Caption: Simplified Signaling Pathway of Enzyme Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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